molecular formula C25H23NO4 B3012999 (Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methoxybenzoate CAS No. 338749-21-6

(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methoxybenzoate

Cat. No.: B3012999
CAS No.: 338749-21-6
M. Wt: 401.462
InChI Key: JCTNEVXAUVWPEL-SHHOIMCASA-N
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Description

The compound (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate is a structurally complex molecule featuring:

  • A cyclopropane ring substituted with a 4-methoxyphenyl group and a phenyl group.
  • A (Z)-configured imino methylidene group bridging the cyclopropane and the benzoate moiety.
  • A 4-methoxybenzoate ester as the terminal functional group.

Properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-28-20-12-8-17(9-13-20)22-16-23(22)24(18-6-4-3-5-7-18)26-30-25(27)19-10-14-21(29-2)15-11-19/h3-15,22-23H,16H2,1-2H3/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNEVXAUVWPEL-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

While the industrial production of this compound is not widely documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.

    Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for more complex compounds.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (CAS 338415-62-6) Substituents: Bromo (4-bromophenyl), chloro (4-chlorophenyl), and fluoro (4-fluorobenzoate). Molecular Formula: C23H16BrClFNO2. Key Differences: Halogen substituents (Br, Cl, F) vs. methoxy groups in the target compound. Halogens are electron-withdrawing, whereas methoxy groups are electron-donating, affecting polarity and reactivity.

Formoterol-Related Compounds (A, B, C, D)

  • Examples :
  • Compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol.
  • Compound H: N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide. Key Differences: Ethanolamine backbone with amino alcohol and methoxyphenyl groups. Lacks the cyclopropane and benzoate ester but shares methoxy aromatic motifs.

Pesticide Esters (e.g., Bromopropylate, Chloropropylate)

  • Examples :
  • Bromopropylate : 1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate.
    • Key Differences : Halogenated benzeneacetate esters with simpler aliphatic chains. Highlight the role of ester groups in agrochemical stability.

Chromatographic Behavior

Data from pharmaceutical analyses () provide retention times and response factors for structurally related compounds:

Compound Relative Retention Time (RRT) Relative Response Factor (%) Key Substituents
Target Compound Not reported Not reported 4-Methoxyphenyl, phenyl, benzoate
CAS 338415-62-6 Not reported Not reported 4-Bromo, 4-chloro, 4-fluoro
Formoterol Compound A 0.5 1.75 4-Methoxyphenyl, amino alcohol
Formoterol Compound H 2.2 1.00 4-Methoxyphenyl, formamide
  • Trends : Methoxy groups (e.g., Compound A) correlate with moderate RRT (0.5) and higher response factors (1.75%), whereas bulkier substituents (e.g., Compound H) increase RRT to 2.2 . The target compound’s methoxy-rich structure may exhibit intermediate RRT, but experimental validation is required.

Electronic and Physicochemical Properties

  • Methoxy vs. Halogen Effects: Methoxy Groups: Increase electron density via resonance donation, enhancing solubility in polar solvents (e.g., methanol, water) .
  • Cyclopropane Ring : Introduces steric constraints that may influence conformational stability and binding affinity compared to linear analogs (e.g., Formoterol derivatives) .

Biological Activity

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate, a compound characterized by its unique structural properties, has garnered interest in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C24H23NO4C_{24}H_{23}NO_4 with a molar mass of approximately 401.44 g/mol. Its structure features a cyclopropyl group attached to a phenyl ring and a methoxybenzoate moiety, contributing to its pharmacological potential.

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms, which can include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities observed in studies involving this compound.

Antimicrobial Activity

Research has indicated that (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate exhibits significant antimicrobial activity against various bacterial strains.

  • Study Findings : In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using various in vivo models.

  • Case Study : A study involving animal models of inflammation showed that administration of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate significantly reduced paw edema induced by carrageenan. The percentage inhibition was found to be comparable to standard anti-inflammatory drugs like ibuprofen.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound.

  • Research Findings : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were calculated as follows:
Cell LineIC50 (µM)
HeLa15
MCF-720

These findings indicate that the compound may interfere with cancer cell proliferation and survival.

The biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It appears to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Membrane Disruption : The antimicrobial activity may be attributed to disruption of bacterial cell membranes.

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